Einecs 307-420-6

Description

Properties

CAS No. |

97635-58-0 |

|---|---|

Molecular Formula |

C10H19N3O5 |

Molecular Weight |

261.28 g/mol |

IUPAC Name |

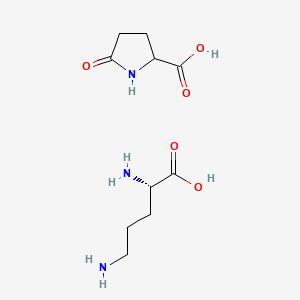

(2S)-2,5-diaminopentanoic acid;5-oxopyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C5H12N2O2.C5H7NO3/c6-3-1-2-4(7)5(8)9;7-4-2-1-3(6-4)5(8)9/h4H,1-3,6-7H2,(H,8,9);3H,1-2H2,(H,6,7)(H,8,9)/t4-;/m0./s1 |

InChI Key |

TYQDOIOMUGXJOC-WCCKRBBISA-N |

Isomeric SMILES |

C1CC(=O)NC1C(=O)O.C(C[C@@H](C(=O)O)N)CN |

Canonical SMILES |

C1CC(=O)NC1C(=O)O.C(CC(C(=O)O)N)CN |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Mechanisms

Alkylation Pathways for Benzenesulfonic Acid Precursors

The initial and crucial step in the synthesis is the attachment of a C10-C14 secondary alkyl chain to a benzene (B151609) ring, a process known as Friedel-Crafts alkylation. This electrophilic aromatic substitution reaction can be achieved through two primary pathways: alkylation with secondary alkyl halides and alkylation with alkenes.

Alkylation with Secondary Alkyl Halides

In this pathway, a secondary alkyl halide (typically a chloride or bromide) with a carbon chain length of 10 to 14 atoms is reacted with benzene in the presence of a Lewis acid catalyst.

Reaction Mechanism: The reaction proceeds through the formation of a secondary carbocation, which acts as the electrophile. The Lewis acid, commonly aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃), facilitates the generation of this carbocation by abstracting the halide from the alkyl halide. mt.comlibretexts.org

Formation of the Electrophile: The Lewis acid coordinates with the halogen of the secondary alkyl halide, weakening the carbon-halogen bond and leading to its cleavage to form a secondary carbocation and a complex anion (e.g., AlCl₄⁻). libretexts.orglibretexts.org

Electrophilic Attack: The electron-rich π system of the benzene ring attacks the secondary carbocation, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. youtube.com

Deprotonation: A weak base, typically the complex anion (e.g., AlCl₄⁻), removes a proton from the carbon atom of the benzene ring that is bonded to the alkyl group. This step restores the aromaticity of the ring and regenerates the Lewis acid catalyst. libretexts.orgyoutube.com

It is important to note that carbocation rearrangements can occur in Friedel-Crafts alkylation, potentially leading to a mixture of isomeric products. libretexts.org However, with secondary alkyl halides, the initial carbocation is already relatively stable, reducing the propensity for extensive rearrangement compared to primary alkyl halides.

| Parameter | Typical Conditions |

| Reactants | Benzene, Secondary C10-C14 Alkyl Halide (e.g., 2-Chlorododecane) |

| Catalyst | Lewis Acids (e.g., AlCl₃, FeCl₃) |

| Temperature | Typically low to moderate temperatures to control reactivity and minimize side reactions. |

| Pressure | Atmospheric pressure is often sufficient. |

Alkylation with Alkenes

An alternative and industrially common method for producing the benzenesulfonic acid precursor is the alkylation of benzene with long-chain alkenes (C10-C14). etsu.edu This pathway is often preferred due to the ready availability and lower cost of alkenes compared to the corresponding alkyl halides.

Reaction Mechanism: This reaction is typically catalyzed by a strong acid, such as hydrofluoric acid (HF) or a solid acid catalyst like a zeolite. etsu.edu The mechanism also involves the formation of a carbocation electrophile.

Formation of the Electrophile: The acid catalyst protonates the double bond of the alkene, following Markovnikov's rule to form the more stable secondary carbocation. etsu.edu

Electrophilic Attack: The benzene ring then attacks this secondary carbocation, leading to the formation of the arenium ion, similar to the alkyl halide pathway.

Deprotonation: A conjugate base of the acid catalyst removes a proton from the arenium ion to restore the aromatic ring and regenerate the acid catalyst.

The use of solid acid catalysts, such as zeolites, offers advantages in terms of catalyst recovery and reduced corrosion issues. etsu.edu

| Parameter | Typical Conditions |

| Reactants | Benzene, C10-C14 Alkenes |

| Catalyst | Strong acids (e.g., HF) or solid acid catalysts (e.g., zeolites) |

| Temperature | Varies depending on the catalyst; for example, with a lanthanide-promoted zeolite, the reaction can be carried out at 180 °C. etsu.edu |

| Pressure | Can be performed under atmospheric or elevated pressure depending on the specific process. |

| Yield | High yields are achievable, for instance, a 94% yield of undodecylbenzene has been reported using a lanthanide-promoted zeolite catalyst. etsu.edu |

Sulfonation Processes and Reagent Systems

Following the alkylation of benzene, the resulting 4-C10-14-sec-alkylbenzene undergoes sulfonation. This is an electrophilic aromatic substitution reaction where a sulfonic acid group (-SO₃H) is introduced onto the benzene ring, predominantly at the para position relative to the alkyl group.

Sulfur Trioxide (SO₃)-Based Sulfonation Mechanisms

Sulfur trioxide (SO₃) is a powerful and widely used sulfonating agent in industrial processes. It can be used in its gaseous form or as a solution in an inert solvent.

Reaction Mechanism: The electrophile in this reaction is SO₃ itself. Its sulfur atom is highly electrophilic due to the electron-withdrawing effect of the three oxygen atoms.

Electrophilic Attack: The π electrons of the alkylbenzene ring attack the sulfur atom of the SO₃ molecule. This leads to the formation of a resonance-stabilized sigma complex.

Proton Transfer: A proton is transferred from the ring to an oxygen atom of the sulfonate group, a process that may be facilitated by another molecule acting as a base. This restores the aromaticity of the ring and forms the alkylbenzenesulfonic acid.

Kinetic studies on the sulfonation of dodecylbenzene (B1670861) with SO₃ have shown the reaction to be complex, with a reaction order of approximately 1.59 with respect to SO₃ and 0.74 with respect to dodecylbenzene. researchgate.net The activation energy for this reaction has been determined to be around 43.29 kJ/mol.

| Parameter | Value |

| Reaction Order (Dodecylbenzene) | 0.74 |

| Reaction Order (SO₃) | 1.59 |

| Activation Energy (Ea) | 43.29 kJ/mol |

Alternative Sulfonating Agents and Their Reaction Kinetics

While SO₃ is a common choice, other sulfonating agents can also be employed, each with its own reaction characteristics.

Sulfuric Acid (H₂SO₄): Concentrated or fuming sulfuric acid (oleum) can be used for sulfonation. The actual electrophile is believed to be SO₃, which is present in equilibrium in concentrated sulfuric acid. The reaction with sulfuric acid is generally slower than with pure SO₃. Kinetic studies of linear alkylbenzene sulfonation with sulfuric acid indicate that the reaction can be modeled as first-order. drugfuture.com The rate of reaction is influenced by the concentration of the sulfuric acid and the reaction temperature. drugfuture.com

Chlorosulfonic Acid (ClSO₃H): This is a highly reactive sulfonating agent that can be considered a complex of SO₃ and HCl. alfa-chemistry.com The reaction with chlorosulfonic acid is typically fast and proceeds at lower temperatures than with sulfuric acid. alfa-chemistry.com It is an irreversible reaction that proceeds stoichiometrically, often resulting in high product yields. alfa-chemistry.com However, a significant drawback is the evolution of corrosive hydrogen chloride gas during the reaction. alfa-chemistry.com

Sulfamic Acid (NH₂SO₃H): Sulfamic acid is a milder sulfonating agent. The reaction is typically carried out at elevated temperatures (110–160°C) and is a batch process suitable for smaller-scale production. chemithon.com An excess of sulfamic acid is often used, and the reaction is conducted under a nitrogen blanket. chemithon.com A key feature of sulfamic acid is its selectivity; it primarily sulfates alcohols and does not sulfonate aromatic rings, making it unsuitable for the direct sulfonation of alkylbenzene. chemithon.com

Salt Formation with Triethanolamine (B1662121): Principles of Acid-Base Equilibria and Product Formation

The final step in the synthesis of Einecs 307-420-6 is the neutralization of the 4-C10-14-sec-alkylbenzenesulfonic acid with triethanolamine (TEA). This is an acid-base reaction that results in the formation of the corresponding triethanolammonium (B1229115) salt. tiiips.com

Principles of Acid-Base Equilibria:

The reaction can be represented as:

R-C₆H₄-SO₃H + N(CH₂CH₂OH)₃ ⇌ R-C₆H₄-SO₃⁻ + HN⁺(CH₂CH₂OH)₃

where R represents the C10-C14 secondary alkyl group.

The position of this equilibrium is dictated by the relative strengths of the acid (alkylbenzenesulfonic acid) and the base (triethanolamine). The strength of an acid is quantified by its acid dissociation constant (Ka) or its pKa value (-log Ka). A lower pKa indicates a stronger acid. Similarly, the strength of a base can be described by the pKa of its conjugate acid.

4-Dodecylbenzenesulfonic acid is a strong acid with a pKa value of approximately 0.7. oecd.org

Triethanolamine is a weak base. The pKa of its conjugate acid, the triethanolammonium ion, is approximately 7.76-7.8. bio-world.com

The equilibrium constant (Keq) for this acid-base reaction can be estimated using the pKa values of the reactant acid and the product acid (the conjugate acid of the base):

Keq = 10^(pKa(product acid) - pKa(reactant acid)) Keq = 10^(7.8 - 0.7) = 10⁷.¹

The very large value of the equilibrium constant indicates that the reaction proceeds essentially to completion, favoring the formation of the triethanolammonium 4-C10-14-sec-alkylbenzenesulfonate salt.

Product Formation:

The neutralization reaction is typically carried out by mixing the alkylbenzenesulfonic acid with triethanolamine, often in an aqueous solution. tiiips.com The reaction is exothermic, and the heat generated is usually managed by controlling the rate of addition and providing cooling. The final product is a viscous liquid. tiiips.com

| Compound | pKa |

| 4-Dodecylbenzenesulfonic Acid | ~0.7 |

| Triethanolammonium Ion (Conjugate acid of Triethanolamine) | ~7.8 |

Advanced Purification and Isolation Techniques for Benzenesulfonic Acid, 4-C10-13-sec-alkyl Derivatives, Compounds with Triethanolamine

Following the initial synthesis and neutralization, the crude product contains the desired triethanolamine salt of linear alkylbenzene sulfonic acid, alongside unreacted starting materials, byproducts such as sulfones, and spent acid. To achieve the high purity required for many commercial applications, a series of advanced purification and isolation techniques are employed. These methods are designed to selectively remove impurities, yielding a product with consistent quality and performance characteristics.

A foundational purification step involves solvent extraction. The crude reaction mixture can be diluted with a hydrocarbon solvent, such as benzene or hexane, to facilitate the separation of the spent sulfonating agent. Subsequently, the benzenesulfonic acid is extracted from the hydrocarbon phase using an aqueous alcohol solution, typically a mixture of water and a low molecular weight alcohol like methanol. google.com This process effectively separates the desired sulfonic acid from unreacted hydrocarbons and other organic-soluble impurities. google.com After neutralization with triethanolamine, the alcohol is typically removed by stripping, and the aqueous solution is concentrated by evaporation to the desired solids content. google.com

Beyond these initial steps, more sophisticated techniques are utilized to achieve higher degrees of purity.

Membrane Filtration:

Membrane filtration, particularly nanofiltration and ultrafiltration, has emerged as a promising technology for the purification of surfactants. These pressure-driven processes separate molecules based on size and charge, offering an efficient means to remove smaller impurities like inorganic salts and residual solvents.

Nanofiltration (NF): This technique is effective for the removal of divalent ions and larger monovalent ions, as well as organic molecules with a molecular weight typically in the range of 200-1000 Da. For the purification of benzenesulfonic acid, 4-C10-13-sec-alkyl derivatives, compounds with triethanolamine, nanofiltration can be employed to remove residual salts from the neutralization step and other low molecular weight organic impurities. The efficiency of separation is influenced by the membrane's molecular weight cut-off (MWCO), the operating pressure, and the concentration of the surfactant solution.

Ultrafiltration (UF): Ultrafiltration utilizes membranes with larger pore sizes than nanofiltration and is particularly effective in concentrating the surfactant product while allowing water and smaller impurities to pass through. This is often used as a final concentration step, providing a more energy-efficient alternative to evaporation.

| Membrane Technique | Primary Function | Typical Impurities Removed | Key Operating Parameters |

| Nanofiltration (NF) | Desalination and removal of small organic molecules | Inorganic salts (e.g., sulfates), residual solvents | Molecular Weight Cut-Off (MWCO), Transmembrane Pressure (TMP) |

| Ultrafiltration (UF) | Concentration of the surfactant | Water, small inorganic salts | Molecular Weight Cut-Off (MWCO), Transmembrane Pressure (TMP) |

Chromatographic Methods:

High-performance liquid chromatography (HPLC) is a powerful analytical tool for assessing the purity of benzenesulfonic acid, 4-C10-13-sec-alkyl derivatives, compounds with triethanolamine. While primarily used for analytical purposes, preparative HPLC can be employed for the isolation of highly pure fractions of the compound for research and development purposes.

A common HPLC method for the analysis of linear alkylbenzene sulfonates involves reversed-phase chromatography. This technique separates the different alkyl chain length homologs and their phenyl isomers.

A study on the separation of linear alkylbenzene sulfonates demonstrated the use of a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with an ion-pair agent to improve peak shape and resolution. The use of a UV detector allows for the quantification of the different components.

| Parameter | Description |

| Stationary Phase | C18 (Octadecylsilyl) |

| Mobile Phase | Acetonitrile/Water Gradient |

| Detector | UV-Vis |

| Separation Principle | Based on the hydrophobicity of the alkyl chains and the position of the phenyl group. |

Crystallization:

Crystallization is a classic and highly effective method for purifying solid compounds. For the triethanolamine salt of benzenesulfonic acid, which can be a viscous liquid or a waxy solid depending on the concentration and temperature, controlled crystallization from a suitable solvent system can lead to a significant increase in purity. The process involves dissolving the crude product in a solvent in which its solubility is high at an elevated temperature and then cooling the solution to induce crystallization. Impurities that are more soluble in the solvent or present in lower concentrations will remain in the mother liquor. The choice of solvent is critical and is determined through solubility studies.

Environmental Dynamics and Biogeochemical Cycling of Benzenesulfonic Acid, 4 C10 13 Sec Alkyl Derivatives, Compounds with Triethanolamine

Environmental Distribution and Persistence in Aquatic and Terrestrial Compartments

Benzenesulfonic acid, 4-C10-13-sec-alkyl derivatives, compounds with triethanolamine (B1662121), a type of Linear Alkylbenzene Sulfonate (LAS), is primarily released into the environment through wastewater systems following its use in household detergents and industrial cleaners. europa.euatamanchemicals.com Its distribution in the environment is governed by its physicochemical properties and the nature of the receiving compartments.

In aquatic systems, the compound's fate is heavily influenced by its interaction with solids. A significant portion of LAS in raw wastewater, between 10% and 20%, adsorbs onto primary sludge during sewage treatment. atamanchemicals.com This percentage can increase in hard water conditions. atamanchemicals.com While LAS is soluble in water, its environmental fate in rivers is often primarily dictated by adsorption to suspended solids rather than biodegradation, especially for homologs with longer alkyl chains. chemisphereuk.comresearchgate.net Despite being classified as readily biodegradable and not persistent, the high and continuous volume of its use can lead to a state of "pseudo-persistence" in some aquatic environments, meaning it is consistently detected due to constant replenishment. researchgate.netindustrialchemicals.gov.au

Concentrations of LAS have been monitored in various environmental settings. In wastewater treatment plant (WWTP) influents, concentrations can range from 1.8 to 9.1 mg/L. industrialchemicals.gov.au After treatment, effluent concentrations are significantly lower, with a reasonable worst-case environmental concentration in domestic rivers estimated at 0.273 mg/L, particularly in dry areas where river flow may consist entirely of STP effluent. industrialchemicals.gov.au Studies in river basins have detected LAS concentrations ranging from 1.9 to 2406.8 µg/L in water, considering both dissolved and sediment-adsorbed fractions. researchgate.net In terrestrial compartments, LAS can be introduced through the application of sewage sludge as a soil amendment, with estimated concentrations in sludge-amended soils around 1.35 mg/kg dry weight. industrialchemicals.gov.au

Table 1: Environmental Concentrations of Linear Alkylbenzene Sulfonates (LAS)

| Environmental Compartment | Reported Concentration Range | Source |

|---|---|---|

| Wastewater Treatment Plant Influent | 1.8 - 9.1 mg/L | industrialchemicals.gov.au |

| River Water (UK Average) | 0.04 mg/L | industrialchemicals.gov.au |

| River Water (International Studies) | 1.9 - 2406.8 µg/L | researchgate.net |

| River Water (Estimated Worst-Case) | 0.273 mg/L | industrialchemicals.gov.au |

| Sludge-Amended Agricultural Soil | 1.35 mg/kg (dry weight) | industrialchemicals.gov.au |

| Freshwater River Sediment | 5.4 mg/kg (dry weight) | industrialchemicals.gov.au |

Biodegradation Pathways and Microbial Metabolism

Biodegradation is the most significant process for the removal of LAS from the environment. atamanchemicals.com The structure of the alkyl chain is a critical factor; linear alkyl chains, such as those in this compound, are significantly more biodegradable than their branched-chain predecessors (Alkylbenzene Sulfonates or ABS), which were phased out due to their environmental persistence. atamanchemicals.com

Aerobic Biodegradation Mechanisms and Rates in Various Environmental Media

Under aerobic conditions, Benzenesulfonic acid, 4-C10-13-sec-alkyl derivatives, compounds with triethanolamine is considered readily biodegradable. chemisphereuk.comw-p.co.uk This is most evident in modern wastewater treatment plants, which provide the ideal aerobic environment for microbial degradation. atamanchemicals.com The aerobic treatment of sewage and sludge can lead to a very large extent of LAS reduction. atamanchemicals.com Studies have shown that activated sludge treatment processes can degrade 80–90% of the incoming LAS. industrialchemicals.gov.au The rate of biodegradation is influenced by the length of the alkyl chain and the position of the phenyl group, with sorption increasing with chain length, which can affect its bioavailability for microbial attack. atamanchemicals.com

Table 2: Biodegradation Efficiency of LAS in Wastewater Treatment

| Treatment Stage/Process | Removal/Degradation Efficiency | Source |

|---|---|---|

| Primary Treatment (Settling) | Up to 40% | industrialchemicals.gov.au |

| Activated Sludge Treatment (Degradation) | 80 - 90% | industrialchemicals.gov.au |

| Activated Sludge Treatment (Adsorption to Sludge) | 10 - 20% | industrialchemicals.gov.au |

| Release to Surface Waters (Post-Treatment) | ~1% | industrialchemicals.gov.au |

Anaerobic Biodegradation Feasibility and Limitations

In contrast to its rapid degradation in the presence of oxygen, the biodegradation of LAS is severely limited under anaerobic conditions. atamanchemicals.com It is considered hardly feasible in anaerobic environments. atamanchemicals.com This is a critical factor for the compound's fate in environmental compartments devoid of oxygen, such as deep sediments or anaerobic sludge digesters. For other organic compounds, anaerobic half-lives can be significantly longer than aerobic half-lives; for instance, endosulfan's half-life increases from 32 days in aerobic soil to 150 days in anaerobic soil, while another compound showed half-lives of less than 2 days in aerobic soil versus 8 days in anaerobic soil. europa.eunih.gov This general principle highlights the challenge of LAS removal in anoxic settings.

Primary Biodegradation: Investigating Initial Structural Alterations by Microbial Action

Primary biodegradation refers to the initial alteration of the parent molecule's structure by microbial enzymes, resulting in the loss of its surfactant properties. For LAS, this process is initiated by aerobic microorganisms. The typical pathway begins with the oxidation of the terminal methyl group (ω-oxidation) of the long alkyl chain. This is followed by the sequential shortening of the alkyl chain through β-oxidation, similar to the metabolism of fatty acids. This process continues until the sulfophenyl carboxylate intermediates are formed, which are then further degraded. The separation of various LAS homologues and isomers is important for studying these biodegradation kinetics, as each isomer can have different characteristics related to microbial attack. atamanchemicals.com

Ultimate Biodegradation and Mineralization Processes

Ultimate biodegradation is the complete breakdown of an organic compound by microorganisms into simple inorganic products like carbon dioxide, water, and mineral salts, along with the formation of new microbial biomass. The high removal efficiencies observed in aerobic wastewater treatment plants indicate that LAS undergoes extensive, if not complete, ultimate biodegradation. industrialchemicals.gov.au The mineralization process, often studied using 14C-labelled materials to track the evolution of 14CO2, confirms that microorganisms utilize the compound as a carbon and energy source. oecd.org The efficient conversion of LAS in aerobic environments ensures that it does not persist or bioaccumulate. atamanchemicals.comindustrialchemicals.gov.au

Abiotic Degradation Mechanisms (e.g., Photodegradation, Hydrolysis in Environmental Systems)

While biodegradation is the primary mechanism for the environmental dissipation of LAS, abiotic processes can also contribute, albeit typically to a lesser extent. For some organic compounds, photolysis (degradation by sunlight) is a major route of transformation on surfaces. psu.edu However, for LAS in aquatic environments, its high water solubility and tendency to be present in the water column or adsorbed to sediment means that biodegradation processes generally outpace photodegradation. Similarly, abiotic hydrolysis, the breakdown of a chemical by reaction with water, is not considered a significant environmental fate pathway for stable molecules like LAS compared to the rapid biological degradation that occurs. psu.edu

Sorption and Desorption Dynamics in Environmental Matrices (e.g., Sewage Sludge, Sediments)

The partitioning of a chemical between solid and liquid phases, known as sorption, is a critical process governing its environmental distribution, bioavailability, and persistence. This dynamic is quantified by the distribution coefficient (Kd), which is the ratio of the chemical's concentration in the solid phase (e.g., sludge or sediment) to its concentration in the aqueous phase at equilibrium. For organic chemicals, this is often normalized to the fraction of organic carbon in the solid matrix, yielding the organic carbon-normalized partition coefficient (Koc).

For benzenesulfonic acid, 4-C10-13-sec-alkyl derivatives, compounds with triethanolamine, the sorption behavior is a composite of its two components:

Linear Alkylbenzene Sulfonate (LAS) Anion: The LAS component, the active surfactant, exhibits a strong tendency to adsorb to solids. This sorption is a primary mechanism for its removal from the water column in wastewater treatment plants (WWTPs) and natural water bodies. nih.govru.nl Studies have shown that in a typical WWTP, 10-20% of the incoming LAS is removed from the wastewater by adsorbing onto sludge. industrialchemicals.gov.au The sorption potential increases with the length of the alkyl chain; longer-chain LAS homologs have a greater capacity for adsorption. researchgate.netnih.gov Consequently, sludge and sediments often show an enrichment of longer-chain LAS relative to the water phase. researchgate.net The concentration of LAS in anaerobically digested sludge can be one to two orders of magnitude greater than in aerobically digested sludge, reaching levels of several thousand milligrams per kilogram. researchgate.netnih.gov

The environmental matrix itself plays a crucial role. Sewage sludge, with its high organic content, provides an effective substrate for LAS sorption. researchgate.net Similarly, the organic carbon fraction of river and lake sediments is the primary site for LAS accumulation. nih.gov Desorption, the release of a sorbed substance, can occur, but sorbed LAS appears to degrade slowly, making it a persistent contaminant in anaerobic sediments. nih.gov

Table 1: Estimated Sorption Potential of Constituent Components in Environmental Matrices

| Component | Log Koc (L/kg) | Estimated Sorption Potential | Primary Environmental Sink |

| Linear Alkylbenzene Sulfonate (C12 LAS) | ~4.8 | High | Sewage Sludge, Sediments |

| Triethanolamine (TEA) | ~1.0 | Low | Water Column |

Note: Koc values are estimates derived from scientific literature and modeling studies. europa.eucler.com The LAS value is for a representative C12 homolog.

Environmental Transport and Fate Modeling Approaches

For chemicals like benzenesulfonic acid, 4-C10-13-sec-alkyl derivatives, compounds with triethanolamine, which are primarily processed through WWTPs, specific models have been developed to simulate their fate during treatment. nih.gov A widely used model is SimpleTreat , which is implemented in the European Union's framework for chemical risk assessment. nih.govuwindsor.caresearchgate.net This model simulates the removal of a chemical in a conventional WWTP through key processes: volatilization, biodegradation, and sorption to sludge. uwindsor.ca

Modeling the fate of this compound requires considering the distinct properties of its LAS and TEA components:

Model Inputs: Key input parameters for the model include the chemical's physical-chemical properties (like water solubility and vapor pressure), its biodegradation rate constant, and its sludge-water partition coefficient (Koc). uwindsor.ca For this salt, separate input parameters for the LAS anion and TEA cation would be necessary for a comprehensive assessment.

Partitioning Simulation: The model would predict that a significant fraction of the LAS component partitions to the activated sludge due to its high Koc value. industrialchemicals.gov.au Monitoring studies confirm that this adsorption is a major removal pathway from the liquid effluent. industrialchemicals.gov.au

Model Outputs: The model provides predicted effluent concentrations (PEC) for the water leaving the WWTP and the concentration of the chemical in the sewage sludge. uwindsor.ca For this compound, the model would predict that a large portion of the LAS mass ends up in the sludge, which may then be land-applied or landfilled. diva-portal.org The treated effluent would contain low residual concentrations of LAS and any undegraded TEA, which are then discharged to receiving surface waters. researchgate.net

Models such as PG-GRiDS have also been used to successfully predict the concentration of LAS in river waters, validating the accuracy of these modeling approaches for environmental exposure assessment. researchgate.netoup.comosti.gov

Table 2: Key Parameters for Environmental Fate Modeling (e.g., SimpleTreat Model)

| Parameter | Description | Relevance for Benzenesulfonic acid, 4-C10-13-sec-alkyl derivs., compds. with triethanolamine |

| Influent Concentration | The concentration of the chemical entering the wastewater treatment plant. | Based on usage data for products containing the surfactant. nih.gov |

| Biodegradation Rate Constant (k) | The rate at which the chemical is broken down by microorganisms. | High for both LAS (aerobically) and TEA, indicating significant removal via degradation. industrialchemicals.gov.ausantos.com |

| Sludge-Water Partition Coeff. (Koc) | The tendency of the chemical to adsorb to organic carbon in sludge. | High for the LAS anion, leading to significant partitioning to sludge. Low for the TEA cation, which remains primarily in the water phase. industrialchemicals.gov.ausantos.com |

| WWTP Characteristics | Operational parameters of the plant, such as hydraulic retention time and solids residence time. | Influences the efficiency of both biodegradation and sorption processes. uwindsor.ca |

| Predicted Effluent Conc. (PEC) | The predicted concentration of the chemical in the treated water discharged to the environment. | Used to assess risk to aquatic organisms. researchgate.net |

| Predicted Sludge Conc. | The predicted concentration of the chemical in the sewage sludge after treatment. | Used to assess risk associated with sludge disposal, such as application to agricultural land. diva-portal.org |

Advanced Analytical Characterization Techniques for Benzenesulfonic Acid, 4 C10 13 Sec Alkyl Derivatives, Compounds with Triethanolamine

Spectroscopic Methodologies for Structural Confirmation and Compositional Analysis

Spectroscopic techniques are fundamental in identifying the key structural features of the components within Einecs 307-420-6. These methods provide insights into the alkyl chain, aromatic ring substitution, and the various functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Alkyl Chain and Aromatic Substituent Identification

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are powerful tools for the detailed structural analysis of the alkylbenzenesulfonate components. tandfonline.com ¹H NMR can provide information on the length and branching of the C10-13-sec-alkyl chains, as well as the substitution pattern on the benzenesulfonic acid moiety. capes.gov.bracs.org For instance, the chemical shifts and splitting patterns of the aromatic protons can confirm the para-substitution of the alkyl group on the benzene (B151609) ring. capes.gov.br

Studies on similar linear alkylbenzenesulfonates (LAS) have shown that significant changes in ¹H NMR spectra occur upon micellization, with the largest shifts observed for the terminal methyl groups and the meta protons of the phenyl ring. capes.gov.bracs.org This phenomenon can be used to probe the aggregation behavior of these surfactant molecules in solution. The distribution of alkyl chain lengths and the position of the phenyl group along the chain can also be inferred from detailed NMR analysis. acs.orggoogle.com

Table 1: Illustrative ¹H NMR Chemical Shift Ranges for Key Protons in Alkylbenzenesulfonates

| Proton Type | Illustrative Chemical Shift (ppm) |

| Aromatic Protons (ortho to -SO₃H) | 7.5 - 7.8 |

| Aromatic Protons (meta to -SO₃H) | 7.2 - 7.5 |

| Methine Proton (CH attached to ring) | 2.5 - 3.0 |

| Methylene Protons (alkyl chain) | 1.2 - 1.7 |

| Terminal Methyl Protons (alkyl chain) | 0.8 - 1.0 |

Note: Actual chemical shifts can vary based on solvent and specific isomer.

Mass Spectrometry (MS) and Fragmentation Analysis for Homolog and Isomer Differentiation

Mass spectrometry is indispensable for determining the molecular weight distribution of the various homologs (C10, C11, C12, and C13) and for differentiating between positional isomers. researchgate.net Techniques such as electrospray ionization (ESI-MS) and electron impact (EI-MS) are commonly employed. researchgate.netresearchgate.net

In ESI-MS, the deprotonated molecule [M-H]⁻ is often observed, allowing for the unequivocal identification of the different alkyl chain length homologs. nih.gov For instance, monitoring the ion at m/z 183 can be used for the identification of C10-C13 LAS. researchgate.netnih.gov Tandem mass spectrometry (MS/MS or MSⁿ) provides further structural information through the analysis of fragmentation patterns. acs.org The fragmentation of these molecules can involve the neutral loss of water or carbon dioxide, depending on the length of the alkyl chain. acs.org

EI-MS, particularly when coupled with gas chromatography, can be used to analyze derivatized forms of the sulfonates, such as their methyl esters. researchgate.net The fragmentation patterns in EI-MS can help in identifying the position of the phenyl group on the alkyl chain. researchgate.net

Table 2: Expected [M-H]⁻ Ions for C10-C13 Alkylbenzenesulfonate Homologs in Negative Ion ESI-MS

| Homolog | Molecular Formula of Anion | Expected m/z ([M-H]⁻) |

| C10-LAS | C₁₆H₂₅O₃S⁻ | 297.15 |

| C11-LAS | C₁₇H₂₇O₃S⁻ | 311.17 |

| C12-LAS | C₁₈H₂₉O₃S⁻ | 325.18 |

| C13-LAS | C₁₉H₃₁O₃S⁻ | 339.20 |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Characterization

Infrared (IR) and Raman spectroscopy are used to identify the characteristic functional groups present in the molecule. concawe.eu The sulfonic acid group (-SO₃H) and its salt form (-SO₃⁻), the substituted benzene ring, and the alkyl chains all have distinct vibrational modes. researchgate.netresearchgate.net

FT-IR and FT-Raman spectra can confirm the presence of the sulfonate group through its characteristic symmetric and asymmetric stretching vibrations. researchgate.net For instance, bands around 1200 cm⁻¹ and 1049 cm⁻¹ in the IR spectrum have been assigned to the asymmetric and symmetric ν(SO₃) stretching modes, respectively. researchgate.net The C-H stretching vibrations of the aromatic ring and the alkyl chains, as well as the ring stretching modes of the benzene ring, can also be identified. cdnsciencepub.comijtsrd.com Raman spectroscopy is particularly useful for analyzing samples in aqueous solutions. researchgate.net

Table 3: Key Vibrational Frequencies for Functional Groups in Alkylbenzenesulfonates

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Sulfonate (-SO₃⁻) | Asymmetric Stretch | ~1180 - 1220 |

| Sulfonate (-SO₃⁻) | Symmetric Stretch | ~1040 - 1060 |

| Aromatic C-H | Stretch | ~3000 - 3100 |

| Alkyl C-H | Stretch | ~2850 - 2960 |

| Aromatic C=C | Ring Stretch | ~1450 - 1600 |

Chromatographic Separation Techniques for Complex Mixture Resolution

Due to the complex isomeric and homologous nature of this compound, chromatographic separation is essential prior to detection and quantification.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods

High-performance liquid chromatography (HPLC) is the primary technique for separating the different homologs and isomers of alkylbenzenesulfonates. nih.govoup.comnih.gov Reversed-phase HPLC, often using C18 columns, is commonly employed. oup.com The separation is based on the hydrophobicity of the alkyl chains, with longer chain homologs having longer retention times. oup.com

Various detection methods can be coupled with HPLC, including UV-Vis, fluorescence, and mass spectrometry. UV detection at around 225-230 nm is common due to the absorbance of the benzene ring. oup.com Coupling HPLC with mass spectrometry (LC-MS) provides a powerful tool for both separation and identification, offering high selectivity and sensitivity. researchgate.netnih.govnih.gov LC-ESI-MS is particularly effective for the unequivocal identification of C10-C13 LAS. researchgate.netnih.gov

Gas Chromatography (GC) Coupled with Mass Spectrometry (GC-MS) for Volatile Derivatives

While alkylbenzenesulfonates themselves are not volatile, they can be analyzed by gas chromatography after a derivatization step to convert them into more volatile forms, such as methyl or butyl esters. researchgate.netnih.govnih.gov This is often achieved through in-situ derivatization in the GC injection port. nih.gov

GC-MS analysis of the derivatized compounds allows for the separation and identification of a large number of individual isomers. researchgate.net The high resolving power of capillary GC columns can separate isomers based on the branching of the alkyl chain and the position of the phenyl group. The subsequent mass spectrometric detection provides fragmentation patterns that aid in the definitive identification of each isomer. researchgate.net For instance, a study identified 20 different LAS compounds as their methyl derivatives using GC-MS. researchgate.net

Ion Chromatography for Sulfonate Anion Analysis

Ion chromatography (IC) is a powerful technique for the determination of ionic solutes, making it well-suited for the analysis of the sulfonate anion component of the target compound. unil.ch While direct analysis of the complex salt can be challenging, IC is highly effective for quantifying the benzenesulfonate (B1194179) counterion after appropriate sample preparation. gcms.cz

The primary separation mode in IC is ion-exchange, and for anionic species like the sulfonate group, an anion-exchange column is employed. unil.ch A key advantage of modern IC systems is the use of suppressed conductivity detection, which enhances sensitivity by reducing the background conductivity of the eluent. unil.ch

Research Findings: Studies on similar compounds, such as the determination of the benzenesulfonate counterion in pharmaceutical salts, demonstrate the utility of IC. For instance, a method using a hydroxide-selective anion-exchange column with an electrolytically generated potassium hydroxide (B78521) eluent has proven effective. gcms.cz This approach provides a simple and reliable means to determine the counterion in a drug substance. gcms.cz The method's precision and accuracy are typically high, with recoveries from spiked samples generally falling within the 80–110% range. unil.ch For complex samples like industrial wastewater or environmental leachates, solid-phase extraction (SPE) cartridges can be used for sample cleanup to remove matrix interferences prior to IC analysis. unil.ch

Below is a table summarizing typical performance data for the IC analysis of a benzenesulfonate anion, based on established methods for similar analytes. gcms.cz

| Parameter | Value |

| Limit of Detection (LOD) | 0.02 µg/mL |

| Limit of Quantitation (LOQ) | 0.07 µg/mL |

| Linearity (Correlation Coefficient) | >0.999 |

| Typical Run Time | 5 - 12 minutes |

| Recovery | 98 - 102% |

This interactive table provides typical performance characteristics for the ion chromatographic analysis of benzenesulfonate anions.

Electrophoretic Methods for Charge-Based Separation and Analysis

Capillary electrophoresis (CE) offers an alternative and complementary approach to chromatographic methods for the analysis of charged species. CE separates ions based on their electrophoretic mobility in an electric field, which is influenced by their charge-to-size ratio. This technique is particularly advantageous for the analysis of highly polar and thermally labile compounds without the need for derivatization. tum.de

For the analysis of Benzenesulfonic acid, 4-C10-13-sec-alkyl derivs., compds. with triethanolamine (B1662121), CE can be used to separate the anionic sulfonate from the cationic triethanolamine. The complex nature of the alkyl chain isomers in the C10-C13 range presents a separation challenge, but CE methods can be optimized to resolve these components.

Research Findings: While specific validated CE methods for this compound are not extensively documented in public literature, the development of CE methods for amines in complex matrices like metalworking fluids has been successful. tum.de These methods demonstrate the capability of CE to handle complex sample matrices. The advantages of CE include low solvent consumption and high separation efficiency. tum.de For enhancing detection sensitivity, which can sometimes be a limitation compared to HPLC, various strategies can be employed, including the use of indirect UV detection or coupling the capillary electrophoresis system to a mass spectrometer (CE-MS).

Quantitative Determination in Complex Environmental and Industrial Matrices

The quantitative determination of linear alkylbenzene sulfonates (LAS) in environmental and industrial samples is well-established, with high-performance liquid chromatography (HPLC) coupled with various detectors being the predominant method. researchgate.netcir-safety.org These methods are directly applicable to the analysis of Benzenesulfonic acid, 4-C10-13-sec-alkyl derivs., compds. with triethanolamine.

Given the complexity of environmental samples (e.g., river water, sewage sludge) and industrial formulations, sample preparation is a critical step. researchgate.netshimadzu.com Solid-phase extraction (SPE) is frequently used to concentrate the analyte and remove interfering matrix components. shimadzu.comresearchgate.net

Research Findings: HPLC methods, often using reverse-phase columns (e.g., C8 or C18), can separate the different alkyl chain homologues (C10 to C13) of the LAS. researchgate.netresearchgate.net UV detection is common, but for higher selectivity and lower detection limits, fluorescence or mass spectrometric detection is preferred. researchgate.netresearchgate.net

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered a highly accurate method for both qualitative and quantitative analysis of LAS. shimadzu.comresearchgate.net It provides excellent sensitivity and specificity, allowing for the detection of LAS at parts-per-billion (ppb) levels. shimadzu.comresearchgate.net Online SPE-LC-MS/MS systems have been developed to automate sample preparation and analysis, improving throughput and reproducibility for monitoring LAS in environmental waters. shimadzu.com These systems have demonstrated good linearity and recovery, even in complex river water matrices. shimadzu.com

The table below presents typical detection limits achieved for different LAS homologues using a sensitive HPLC method. researchgate.net

| LAS Homologue | Detection Limit (ppb) |

| C10-LAS | 1.5 |

| C11-LAS | Not specified |

| C12-LAS | Not specified |

| C13-LAS | 11.5 |

This interactive table shows the detection limits for different linear alkylbenzene sulfonate homologues using HPLC.

Table of Compound Names

| EINECS Number | IUPAC Name | Other Names | CAS Number |

| 307-420-6 | Benzenesulfonic acid, 4-C10-13-sec-alkyl derivs., compds. with triethanolamine | Benzenesulfonic acid, 4-C1o-13-sec-alkyl derivs., compds. with triethanolamine | 121617-08-1 |

| 270-116-6 | Benzenesulfonic acid, C10-13-alkyl derivs., compds. with triethanolamine | (C10-C13)Alkylbenzenesulfonic acid, triethanolamine salt | 68411-31-4 |

| - | Triethanolamine | 2,2',2''-Nitrilotriethanol | 102-71-6 |

| 270-115-0 | Benzenesulfonic acid, C10-13-alkyl derivs., sodium salts | Linear Alkylbenzene Sulfonate (LAS), sodium salt | 68411-30-3 |

Functional Applications in Advanced Materials and Chemical Processes

Role as Intermediates in the Synthesis of Specialized Surfactants and Detergent Formulations

Benzenesulfonic acid, C10-16-alkyl derivs., compds. with 2-propanamine, and its related linear alkylbenzene sulfonates (LAS), are foundational intermediates in the production of a wide array of surfactants and detergents. atamanchemicals.com The manufacturing process typically involves the sulfonation of linear alkylbenzene (LAB) to produce linear alkylbenzene sulfonic acid (LABSA), which is then neutralized. atamanchemicals.comscholarsresearchlibrary.com While sodium salts are common in household detergents, other salts, including amine salts like the compound of interest, are formulated for specific industrial applications. google.com

The primary function of this compound in detergent formulations is to act as a cleaning agent. atamanchemicals.com Its amphiphilic nature allows it to reduce the surface tension of water, effectively emulsifying and solubilizing oily and greasy soils, which can then be washed away. atamanchemicals.comharcros.store LAS, including the isopropylamine (B41738) salt, are valued for their strong detergency, good foaming ability, and effectiveness in a variety of conditions. scholarsresearchlibrary.comwho.int They are key active ingredients in numerous cleaning products, including laundry powders and liquids, dishwashing detergents, and industrial cleaners. atamanchemicals.comscholarsresearchlibrary.com The concentration of these alkylbenzene sulfonates in detergent compositions can be significant, often ranging from 10% to 30% by weight. google.com The specific choice of the C10-16 alkyl chain length represents a balance to optimize both water solubility and oil compatibility. atamanchemicals.com

| Property | Description | Relevance in Formulations |

|---|---|---|

| Surfactant Type | Anionic atamanchemicals.com | Provides strong cleaning and foaming properties. |

| Key Functional Groups | Hydrophilic Sulfonate Head, Hydrophobic Alkylbenzene Tail atamanchemicals.com | Enables emulsification of oils and fats in water. |

| Common Applications | Laundry detergents, household cleaners, industrial cleaners atamanchemicals.comscholarsresearchlibrary.com | Versatile for a wide range of cleaning product formulations. |

| Typical Concentration | Up to 30% of total formulation atamanchemicals.com | Acts as the primary cleaning agent in many products. |

Pharmaceutical Applications as Excipients in Drug Delivery Systems

Beyond cleaning applications, certain alkylbenzene sulfonates are explored for their utility in the pharmaceutical industry as excipients, which are inactive substances formulated alongside the active pharmaceutical ingredient (API). ontosight.aicore.ac.uk Their surfactant properties can be harnessed to address challenges in drug formulation and delivery.

Stabilizing Agents for Sensitive Drug Compounds

The stability of drug compounds is another critical factor in pharmaceutical formulations. Some active ingredients are sensitive to degradation, which can be influenced by the formulation environment. While specific research on Einecs 307-420-6 as a stabilizing agent is limited, the general properties of surfactants suggest a potential role. Surfactants can stabilize emulsions and suspensions, preventing the separation of different phases and ensuring a uniform distribution of the drug. chembk.com By encapsulating sensitive drug molecules within micelles, they can also offer a protective microenvironment, potentially shielding the API from degradation pathways. ijpsr.com

Applications in Textile and Leather Processing for Material Modification

The robust surfactant and dispersing properties of alkylbenzene sulfonates, including the isopropylamine salt, are utilized in the textile and leather industries for material modification during processing. atamanchemicals.comalibaba.com

Finish Fixation and Surface Modification in Leather Production

In the leather industry, alkylbenzene sulfonates are used in various wet-end processes. atamanchemicals.comscholarsresearchlibrary.com They can be employed as wetting agents to ensure uniform application of treatment chemicals and as emulsifiers in fatliquoring, a process that introduces oils into the leather to make it soft and flexible. google.com Their surfactant properties also make them useful as cleaning and degreasing agents for hides. scholarsresearchlibrary.com In the finishing stages, these compounds can help in the application and fixation of finishing agents, contributing to the final surface properties of the leather, such as its feel and appearance. google.comgoogle.com

| Industry | Specific Application | Function of the Compound |

|---|---|---|

| Textile | Dyeing and Coloration | Acts as a dye stabilizer, dispersant, and fixation aid. atamanchemicals.comalibaba.com |

| Leather | Processing and Finishing | Used as a wetting agent, emulsifier, and cleaning agent. atamanchemicals.comscholarsresearchlibrary.com |

Compound Names Table

| EINECS Number | Common Chemical Name |

| 307-420-6 | Benzenesulfonic acid, C10-16-alkyl derivs., compds. with 2-propanamine |

| N/A | Linear Alkylbenzene Sulfonate (LAS) |

| N/A | Linear Alkylbenzene Sulfonic Acid (LABSA) |

| N/A | 2-Propanamine (Isopropylamine) |

| N/A | Sodium Alkylbenzene Sulfonate |

Enhancing Interfacial Phenomena in Diverse Industrial Chemical Operations (e.g., Improving Water-Mineral Contact)

Triethoxyoctylsilane is extensively used as a hydrophobization agent to alter the interfacial properties of mineral-based and inorganic materials. atamanchemicals.comchemicalbook.in Mineral construction materials such as concrete, stone, and brick are inherently hydrophilic, making them susceptible to water absorption, which can lead to deterioration. iom3.org The application of Triethoxyoctylsilane fundamentally changes the surface energy and wetting behavior of these substrates. atamanchemicals.comsigmaaldrich.com

The mechanism involves the hydrolysis of the triethoxy groups in the presence of water (moisture) to form reactive silanol (B1196071) groups (octylsilanetriol) and ethanol. oecd.org These silanol groups then condense with hydroxyl groups present on the surface of inorganic minerals (like silicates, aluminates, etc.), forming stable, covalent siloxane bonds (Si-O-Si). bisleyinternational.comresearchgate.net This process grafts the hydrophobic octyl chains onto the mineral surface, creating a durable, non-polar, water-repellent layer. gelest.com

This modification of the water-mineral contact is critical in several industrial operations:

Construction Protection: When applied to cementitious substrates, it penetrates the surface and chemically reacts to provide hydrophobicity, preventing water ingress while remaining permeable to water vapor, which allows the material to "breathe". atamanchemicals.comgelest.comalfachemic.comunilongindustry.com This protects against water-related damage such as freeze-thaw cycles and efflorescence. riverlandtrading.com

Filler and Pigment Treatment: In the polymer industry, inorganic fillers and pigments are treated with Triethoxyoctylsilane to make them hydrophobic. atamanchemicals.comunilongindustry.com This surface treatment improves their dispersion in non-polar polymer matrices and enhances compatibility, leading to improved mechanical properties in the final composite material. nbinno.comunilongindustry.comriverlandtrading.com

Superhydrophobic Surfaces: In advanced applications, Triethoxyoctylsilane can be used to create superhydrophobic surfaces with extremely high water contact angles (150-170°). atamanchemicals.comchemicalbook.insigmaaldrich.com For instance, aluminum alloys coated with this silane (B1218182) have been developed for marine applications to reduce drag and prevent fouling. atamanchemicals.comsigmaaldrich.com

The hydrolysis product, octylsilanetriol, is expected to partition primarily to soil and water, where it has the potential to bind to mineral surfaces. oecd.org This strong affinity for mineral interfaces is the basis for its effectiveness in modifying water-mineral contact phenomena across various applications.

Specialized Cleaning and Material Removal Processes

While Triethoxyoctylsilane is a key ingredient in the formulation of many polymeric materials, its role in their subsequent removal is less direct.

Triethoxyoctylsilane is a fundamental component used to enhance the performance and durability of polymeric materials like coatings, adhesives, and sealants. nbinno.combisleyinternational.comriverlandtrading.com It functions as a coupling agent to improve the adhesion between organic polymers and inorganic substrates and as an additive to increase water repellence and wear resistance. bisleyinternational.comriverlandtrading.commyskinrecipes.com

However, the scientific literature reviewed does not prominently feature Triethoxyoctylsilane as a primary agent for the dissolution or removal of fully cured polymeric materials like inks, coatings, or adhesives. Its primary role is to form robust, cross-linked interfaces, which would seemingly complicate, rather than facilitate, dissolution. The process of dissolving highly cross-linked polymers typically requires aggressive chemical solvents capable of breaking down the polymer backbone or the cross-linked network, a function not generally attributed to organosilanes like Triethoxyoctylsilane. rsc.orgcanada.ca While soluble in many organic solvents, its function is geared towards surface reaction and modification, not bulk dissolution of other polymeric materials. nbinno.comalfachemic.com

The interaction of Triethoxyoctylsilane with polymers containing heteroatoms (e.g., oxygen, nitrogen, sulfur) is a cornerstone of its utility in surface science and advanced materials. acs.orgiarjset.com These interactions are critical for creating stable composite materials and functionalized surfaces.

The fundamental mechanism relies on the silane's ability to act as a molecular bridge between inorganic surfaces, which are rich in oxygen heteroatoms (in the form of hydroxyl groups), and organic polymers. researchgate.netmyskinrecipes.com

Coupling to Oxide Surfaces: The triethoxysilyl group reacts with hydroxyl groups on inorganic surfaces like glass, metals, and silica (B1680970) (all containing oxygen heteroatoms) to form covalent Al-O-Si or Si-O-Si bonds. bisleyinternational.comresearchgate.net This creates a robust link between the substrate and the silane molecule.

Compatibility with Polymer Matrices: The outward-facing octyl group is a non-polar, hydrocarbon chain. This makes the treated surface highly compatible with a wide range of organic polymers, especially non-polar ones like polyolefins. unilongindustry.com This enhanced compatibility improves adhesion and the dispersion of inorganic fillers within the polymer matrix. nbinno.comriverlandtrading.com

Interaction with Functional Polymers: In composites involving polymers that contain heteroatoms in their backbone or side chains (e.g., polyesters, polyamides, polyacrylates), the hydrophobic surface created by Triethoxyoctylsilane reduces water uptake at the polymer-filler interface. researchgate.net This is crucial for maintaining the mechanical and electrical properties of the composite over time. A patent for hydrophobic coatings on particulates for oil wells notes that polymers with nitrogen-containing heteroatoms, such as polyvinylpyrrolidone, can provide acid-scavenging activity. google.com The surface modification provided by Triethoxyoctylsilane can be used in conjunction with such functional polymers to create advanced composite systems. google.com

The influence of heteroatoms is not limited to the substrate; they can be intentionally designed into polymer precursors to tune the electronic properties or to create specific functionalities within the final material. acs.org The surface modification provided by Triethoxyoctylsilane provides a stable, hydrophobic foundation upon which these complex polymeric systems can be built.

Mechanisms of Biological Transformation and Interaction

Identification and Characterization of Microbial Communities Involved in Biodegradation of Alkylbenzenesulfonates

The complete biodegradation of LAS is a multi-step process accomplished by complex bacterial communities. nih.govnih.govresearchgate.netuni-konstanz.de This process is not carried out by a single microbial species but rather by a consortium of bacteria working in succession.

The initial breakdown of the various LAS congeners is performed by one group of bacteria, leading to the formation of sulfophenylcarboxylates (SPCs). nih.govresearchgate.net For instance, Parvibaculum lavamentivorans DS-1T is known to degrade 2-(4-sulfophenyl)decane (a C10-LAS congener) into 3-(4-sulfophenyl)butyrate (a C4-SPC). nih.gov Following this primary degradation, other bacterial species take over to mineralize the SPCs. A notable example is Comamonas testosteroni KF-1, which is capable of utilizing 3-(4-sulfophenyl)butyrate for growth. nih.govresearchgate.net

The biodegradation of LAS can be affected by the concentration of the compound. While microbial communities can readily degrade LAS at typical environmental concentrations, higher concentrations can be inhibitory. For example, LAS concentrations of 100 mg/L have been shown to prevent degradation. oup.com Conversely, at lower concentrations that are not toxic, the presence of LAS can stimulate microbial growth as it serves as a substrate. oup.com The process is also influenced by environmental conditions, with aerobic conditions being conducive to rapid degradation, while anaerobic degradation is significantly slower or negligible. nih.gov

| Microorganism/Community | Role in LAS Biodegradation | Specific Substrate/Metabolite |

| Complex Bacterial Communities | Complete biodegradation of LAS in a two-step process. | Linear Alkylbenzene Sulfonates (LAS) |

| Parvibaculum lavamentivorans DS-1T | Primary degradation of LAS congeners to sulfophenylcarboxylates (SPCs). | 2-(4-sulfophenyl)decane (2-C10-LAS) |

| Comamonas testosteroni KF-1 | Mineralization of sulfophenylcarboxylates (SPCs). | 3-(4-sulfophenyl)butyrate (3-C4-SPC) |

| Pseudomonas sp. | Degradation of LAS, particularly effective when immobilized. | Linear Alkylbenzene Sulfonates (LAS) |

| Microbial Consortium from Polluted Sediment | Degradation of LAS and its mixtures with other pollutants like anthracene. | LAS and Anthracene |

Enzymatic Pathways and Catalytic Mechanisms Employed in Compound Degradation

The enzymatic degradation of LAS, specifically the mineralization of its intermediate metabolites (SPCs), involves a series of specialized enzymes. nih.govnih.govresearchgate.netuni-konstanz.de In the model organism Comamonas testosteroni KF-1, the degradation of 3-(4-sulfophenyl)butyrate involves a crucial metabolite, 4-sulfoacetophenone (SAP). nih.govresearchgate.net

An inducible Baeyer-Villiger monooxygenase (BVMO), designated as SAPMO, catalyzes the conversion of SAP to 4-sulfophenyl acetate (B1210297) (SPAc). nih.govresearchgate.net This enzyme exhibits high sequence homology to other monooxygenases like phenylacetone (B166967) BVMO (57%). nih.govresearchgate.netuni-konstanz.de Subsequently, an inducible esterase, known as SPAc esterase, hydrolyzes SPAc into 4-sulfophenol and acetate. nih.govresearchgate.net These two enzymes, SAPMO and SPAc esterase, represent the first identified enzymes in a complete LAS degradation pathway. nih.govresearchgate.netuni-konstanz.de The activity of these enzymes is inducible, meaning their production is triggered by the presence of the substrate. nih.govnih.govresearchgate.net

| Enzyme | Abbreviation | Function | Substrate | Product |

| 4-Sulfoacetophenone Baeyer-Villiger Monooxygenase | SAPMO | Catalyzes the conversion of SAP to SPAc. | 4-Sulfoacetophenone (SAP) | 4-Sulfophenyl acetate (SPAc) |

| 4-Sulfophenylacetate Esterase | SPAc Esterase | Catalyzes the hydrolysis of SPAc. | 4-Sulfophenyl acetate (SPAc) | 4-Sulfophenol and Acetate |

Biotransformation Kinetics and Modeling in Various Biological Systems

The kinetics of LAS biotransformation have been studied in various environmental matrices. In marine environments, the primary biodegradation of LAS follows a logistic model. nih.gov Studies in the Bay of Cadiz showed a half-life (t50) of approximately 6.15 days and a lag time of about 6.67 days, indicating a slower degradation rate in seawater compared to river water. nih.gov

In soil environments, LAS mineralization can exhibit two-phase kinetics after a lag period of about two weeks. heraproject.com This includes a rapid initial mineralization phase with a half-life of around 2 days, followed by a slower phase with a half-life of approximately 7.9 days, which is likely influenced by sorption and desorption processes in the soil. heraproject.com

In aquatic organisms, such as the marine fish Solea senegalensis, the uptake and elimination kinetics of LAS have been quantified. For 2ØC(12) LAS, the uptake rate constant (K1) was determined to be 177.04 L/kg per day, and the elimination rate constant (K2) was 0.92 per day. nih.govresearchgate.net This demonstrates that while LAS can be taken up by aquatic organisms, it is also actively eliminated.

| System | Kinetic Model/Parameters | Findings |

| Seawater (Bay of Cadiz) | Logistic Model | t50 = 6.15 ± 0.45 days; Lag time = 6.67 ± 0.6 days. nih.gov |

| Sludge-amended Soil | Two-phase kinetics | Rapid mineralization (t0.5 ≈ 2 days) followed by slow mineralization (t0.5 = 7.9 days). heraproject.com |

| Marine Fish (Solea senegalensis) | Rate Constants for 2ØC(12) LAS | Uptake rate (K1) = 177.04 L/kg/day; Elimination rate (K2) = 0.92/day. nih.govresearchgate.net |

| Aquatic Microcosms | Lag Periods | Degradation initiated after 7 days for 1 mg/L and up to 14-21 days for 10 mg/L LAS. oup.com |

Bioavailability and Uptake Mechanisms of the Compound by Microorganisms

The bioavailability of LAS is a key factor controlling its biodegradation. researchgate.netcsic.es Bioavailability refers to the fraction of a chemical that is accessible for uptake by microorganisms. csic.es For LAS in soil and sediment, bioavailability is influenced by processes such as desorption from solid particles and dissolution into the aqueous phase. scielo.org.mx Surfactants like LAS can, in turn, increase the bioavailability of other hydrophobic pollutants by enhancing their solubilization. scielo.org.mx

Ecological Implications of Environmental Biotransformation Processes

The biotransformation of LAS has significant ecological implications. The primary biodegradation of LAS results in the loss of its surfactant properties and a reduction in its toxicity to aquatic organisms. heraproject.com The intermediate products, sulfophenylcarboxylates (SPCs), are generally less toxic and more water-soluble, making them more amenable to further degradation. nih.govresearchgate.net

The rapid aerobic degradation of LAS, with a half-life of about 1-3 weeks in soil, prevents its long-term accumulation in terrestrial ecosystems. nih.gov However, under anaerobic conditions, such as in sewage sludge, LAS degrades very slowly, leading to its accumulation. nih.gov When this sludge is applied to land, aerobic conditions are restored, and the degradation of LAS resumes. heraproject.com The presence of LAS in the environment can influence the structure and function of microbial communities. oup.com While high concentrations can be toxic, lower concentrations can serve as a carbon source, stimulating microbial activity. oup.com The complete mineralization of LAS to carbon dioxide, water, and sulfate (B86663) by microbial consortia ultimately removes the compound from the environment, mitigating its potential long-term impacts. nih.govresearchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.